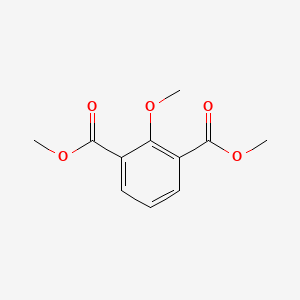

Dimethyl 2-methoxyisophthalate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36727-13-6 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

dimethyl 2-methoxybenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C11H12O5/c1-14-9-7(10(12)15-2)5-4-6-8(9)11(13)16-3/h4-6H,1-3H3 |

InChI Key |

WKPGJERELOOUGX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl 2 Methoxyisophthalate and Its Precursors

Esterification Strategies for Isophthalic Acid Derivatives

Esterification is a fundamental process for the synthesis of Dimethyl 2-methoxyisophthalate, converting carboxylic acid groups into methyl esters. This transformation is typically achieved through acid-catalyzed reactions with methanol (B129727). The specific conditions and efficacy of the reaction can be influenced by the nature of other substituents on the aromatic ring.

Acid-Catalyzed Esterification of 2-Bromoisophthalic Acid with Methanol

The conversion of bromo-substituted isophthalic acids to their corresponding dimethyl esters is a crucial step in multi-step synthetic sequences. Following the bromination of isophthalic acid compounds, the resulting crude product can be subjected to diesterification. google.com This process is effectively carried out using a lower alcohol, such as methanol, in the presence of an acid catalyst. google.com

Commonly used catalysts for this reaction include sulfuric acid and p-toluene sulfonic acid. google.com The reaction can be performed at the boiling point of the alcohol, but for enhanced reaction rates, it is often conducted under pressure at temperatures above the alcohol's boiling point. google.com For instance, when methanol is used, a preferred temperature range is between 100°C to 180°C. google.comgoogleapis.com In one specific example, crude crystals containing 5-bromoisophthalic acid were treated with methanol and sulfuric acid in an autoclave at 120°C to derive the dimethyl esters. google.comgoogleapis.com

| Parameter | Value | Source |

| Substrate | Crude Bromoisophthalic Acid | google.com |

| Reagent | Methanol | google.comgoogleapis.com |

| Catalyst | Sulfuric Acid | google.comgoogleapis.com |

| Temperature | 100°C - 180°C (120°C in example) | google.comgoogleapis.com |

| Pressure | Applied to exceed methanol's boiling point | google.comgoogleapis.com |

Esterification of 2-Methoxyisophthalic Acid

The direct esterification of methoxy-substituted phthalic acids, such as 2-methoxyisophthalic acid, follows the principles of the Fischer esterification reaction. This reaction involves heating the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk The presence of the methoxy (B1213986) group has been observed to facilitate the esterification process compared to the unsubstituted parent acids, a phenomenon attributed primarily to enhanced solubility of the starting material. acs.org

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com While specific kinetic data for 2-methoxyisophthalic acid is not detailed, the synthesis of various methoxyphthalic acid esters, including dimethyl esters, has been reported, underscoring the viability of this method. acs.org

| Parameter | General Conditions | Source |

| Substrate | 2-Methoxyisophthalic Acid | acs.org |

| Reagent | Methanol (often in excess as solvent) | masterorganicchemistry.comcommonorganicchemistry.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | masterorganicchemistry.comchemguide.co.uk |

| Condition | Heating/Reflux | chemguide.co.uk |

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Modern synthetic organic chemistry frequently employs transition metal-catalyzed cross-coupling reactions to construct complex molecular architectures. These reactions offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing advanced pathways to substituted aromatic compounds like this compound.

Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. nih.govnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.govyoutube.com This methodology is highly relevant for the synthesis of this compound precursors.

For instance, a key intermediate such as Dimethyl 5-bromoisophthalate could be coupled with a suitable boronic acid to introduce various substituents. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it a powerful synthetic tool. nih.govtcichemicals.com The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl. tcichemicals.com

| Component | Description | Source |

| Aryl Halide | e.g., Dimethyl 5-bromoisophthalate | tcichemicals.com |

| Boron Reagent | Arylboronic acid or Arylboronic ester | youtube.com |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | researchgate.net |

| Base | Aqueous base (e.g., K₂CO₃, NaOH) | youtube.com |

| Solvent | Dioxane, Toluene, etc. | nih.govresearchgate.net |

Halogenation and Substitution Pathways

The introduction of a halogen atom onto the aromatic ring of an isophthalate (B1238265) derivative is a key strategic step, creating a reactive handle for subsequent substitution or cross-coupling reactions. Bromination is a common halogenation method used for this purpose.

Bromination of Dimethyl Isophthalate

The selective bromination of aromatic compounds that contain electron-withdrawing groups, such as dimethyl isophthalate, can be challenging. google.comgoogleapis.compatsnap.com A conventional approach using only bromine may not be effective. googleapis.compatsnap.com An older method utilized bromine trifluoride (BrF₃) to produce dimethyl 5-bromoisophthalate in a 55% yield, but this reagent is expensive and difficult to handle. google.comgoogleapis.compatsnap.com

A more practical and inventive process involves bromination with elemental bromine in a solvent containing sulfur trioxide, such as fuming sulfuric acid. google.comgoogleapis.compatsnap.com This enhances the brominating ability of bromine, allowing for the formation of monobromo products under controlled conditions. google.compatsnap.com The reaction is typically carried out under pressure at elevated temperatures, for example, stirring dimethyl isophthalate with bromine and 10 wt% fuming sulfuric acid at 120°C for 7 hours. google.comgoogleapis.com This process yields a mixture of products from which the desired brominated compounds can be isolated. google.com

| Parameter | Value | Source |

| Substrate | Dimethyl Isophthalate | google.comgoogleapis.com |

| Reagents | Bromine, Fuming Sulfuric Acid | google.comgoogleapis.com |

| Temperature | 100°C - 160°C (120°C in example) | google.comgoogleapis.com |

| Time | 3 - 24 hours (7 hours in example) | google.comgoogleapis.com |

| Key Product | Dimethyl 5-bromoisophthalate | google.comgoogleapis.com |

Nucleophilic Substitution Reactions for Derivatives (e.g., alkylthio, amino)

The introduction of functional groups, such as alkylthio (-SR) and amino (-NR₂) moieties, onto the aromatic ring of isophthalate derivatives can be achieved via nucleophilic aromatic substitution (SNAr). This class of reaction is particularly effective on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, such as a halide. The EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution.

In the context of this compound precursors, a plausible synthetic strategy involves starting with a di-esterified isophthalate ring bearing a leaving group, such as chlorine, at the C2 position (e.g., Dimethyl 2-chloroisophthalate). The two ester groups at the C1 and C3 positions act as the necessary electron-withdrawing groups to activate the ring for nucleophilic attack at the C2 position.

Synthesis of 2-Alkylthio Derivatives: The reaction between an activated aryl halide and a thiol proceeds smoothly to form an aryl thioether. For a precursor like Dimethyl 2-chloroisophthalate, treatment with a thiol (R-SH) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylacetamide (DMAc) would yield the corresponding Dimethyl 2-(alkylthio)isophthalate. nih.gov

Synthesis of 2-Amino Derivatives: Similarly, the synthesis of 2-amino derivatives can be accomplished by reacting the activated aryl halide with a primary or secondary amine. While direct substitution with ammonia or simple amines can lead to multiple alkylations, more controlled methods like the Gabriel synthesis, which uses a phthalimide salt as the nucleophile, are often employed to yield primary amines. libretexts.org The reaction of Dimethyl 2-chloroisophthalate with an amine (R₂NH) would proceed under conditions similar to those for thiols, displacing the chloride to form the Dimethyl 2-aminoisophthalate derivative. libretexts.orgyoutube.com It is noted that such reactions can sometimes be complex and may lead to mixtures of primary, secondary, and tertiary amine products if not carefully controlled. youtube.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions for Isophthalate Derivatives

| Precursor | Nucleophile | Reagents/Conditions | Product |

| Dimethyl 2-chloroisophthalate | Ethanethiol | K₂CO₃, DMAc, 100 °C | Dimethyl 2-(ethylthio)isophthalate |

| Dimethyl 2-chloroisophthalate | Diethylamine | K₂CO₃, DMAc, 100 °C | Dimethyl 2-(diethylamino)isophthalate |

| Dimethyl 2-chloroisophthalate | Potassium Phthalimide | DMF, 150 °C (followed by hydrolysis with hydrazine) | Dimethyl 2-aminoisophthalate |

Electrochemical Synthesis Routes

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical synthesis, often operating under mild conditions without the need for harsh reagents. The application of electrochemistry to the synthesis of this compound is a novel area of research, particularly focusing on the valorization of renewable resources like lignin.

Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic platform chemicals, including guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol). nih.gov These molecules serve as potential bio-derived starting materials for this compound. A key transformation in this synthetic pathway would be the introduction of two carboxylic acid groups onto the aromatic ring via electrochemical carboxylation.

This process involves the electrochemical reduction of the aromatic substrate in the presence of carbon dioxide (CO₂), which acts as the carboxylating agent. While the electrochemical hydrogenation and oxidation of guaiacol have been studied for upgrading bio-oils, its direct carboxylation to form 2-methoxyisophthalic acid is a more advanced and less explored route. researchgate.net The theoretical pathway would involve the generation of a radical anion or dianion from the guaiacol substrate at the cathode, which would then act as a nucleophile, attacking CO₂ to form the carboxylated product. Significant challenges remain in controlling the regioselectivity of the carboxylation to achieve the desired 1,3-dicarboxylic acid structure and in preventing competing reactions like hydrogenation of the aromatic ring.

The integration of bio-derived feedstocks into the chemical value chain is a cornerstone of sustainable chemistry. Lignin stands out as the only large-scale renewable source of aromatic compounds, making it an attractive starting point for producing chemicals like 2-methoxyisophthalic acid. researchgate.net

A potential bio-based route begins with the depolymerization of lignin to yield monomeric phenols such as guaiacol. rsc.org Subsequent chemical or electrochemical modifications can convert these monomers into the desired isophthalic acid structure. For instance, a non-electrochemical pathway involves the oxidation of related bio-derived precursors. A patented method describes the synthesis of 2-methoxyisophthalic acid via the potassium permanganate oxidation of 2,6-dimethylanisole, a compound that can potentially be derived from biomass. google.com The resulting 2-methoxyisophthalic acid can then be esterified to yield the target molecule, this compound. This approach showcases how platform chemicals from biomass can be funneled into the production of valuable specialty chemicals. rsc.org

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles are applied through the development of solvent-free reactions and the use of alternative energy sources like microwaves.

The final step in the production of this compound is the esterification of 2-methoxyisophthalic acid. Traditional Fischer esterification often uses an excess of alcohol as both a reagent and a solvent, along with a strong mineral acid catalyst. Green alternatives focus on minimizing or eliminating the solvent.

Solvent-free esterification can be effectively carried out using solid acid catalysts. Materials such as phosphoric acid-modified Montmorillonite K10 clay have proven to be efficient catalysts for the esterification of aromatic carboxylic acids. ijstr.org The reaction proceeds by mixing the carboxylic acid, the alcohol (e.g., methanol), and a catalytic amount of the solid acid, followed by heating. This approach avoids the use of corrosive mineral acids and large volumes of solvent, and the catalyst can often be recovered and reused. ijstr.orgnih.gov Another green approach involves using dried ion-exchange resins, such as Dowex H+, which can catalyze esterification efficiently, sometimes in the presence of a co-catalyst like sodium iodide, under mild conditions. nih.gov

Table 2: Comparison of Catalysts in Solvent-Free Esterification of Benzoic Acid

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| Phosphoric Acid Modified Montmorillonite K10 | Methanol | Reflux | 5 | >90 |

| Iron Oxide Nanoparticles (FeNP@SBA-15) | Methanol | Reflux | 6 | >95 |

| Zinc Chloride on Silica Gel (SiO₂/ZnCl₂) | 2-Methyl-1-butanol | 70 | 4 | ~80 |

Data is based on reactions with benzoic acid or similar substrates as models for 2-methoxyisophthalic acid. ijstr.orgnih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and often, higher product purity compared to conventional heating methods. nih.gov The efficient and rapid energy transfer by microwave irradiation can accelerate reaction rates, making it highly suitable for processes like esterification. sciepub.comrsc.org

The esterification of 2-methoxyisophthalic acid with methanol can be performed in a dedicated microwave reactor. A typical protocol involves placing the carboxylic acid, a slight excess of methanol, and a catalyst in a microwave-safe vessel. Catalysts can range from traditional sulfuric acid to greener alternatives like N-fluorobenzenesulfonimide (NFSi). mdpi.commdpi.com The mixture is then irradiated for a short period, often minutes, at a controlled temperature. mdpi.comnih.gov This method not only speeds up the synthesis but also aligns with green chemistry principles by reducing energy consumption. nih.gov

Table 3: Microwave-Assisted Esterification of Aromatic Acids

| Carboxylic Acid | Alcohol | Catalyst | Power (W) | Time (min) | Yield (%) |

| p-Methoxybenzoic Acid | Methanol | H₂SO₄ | 400 | 2.5 | 90 |

| Benzoic Acid | Methanol | NFSi | - | 30 | >95 |

| Myristic Acid | Isopropanol | Lipase | 20% Power | 5 | ~95 |

Data from representative microwave-assisted esterification reactions applicable to 2-methoxyisophthalic acid. mdpi.commdpi.comnih.gov

Enzymatic and Biocatalytic Transformations

The burgeoning field of biocatalysis offers sustainable and highly selective alternatives to conventional chemical synthesis. For the production of this compound and its precursors, enzymatic and biocatalytic transformations present promising avenues, primarily through lipase-catalyzed esterification of 2-methoxyisophthalic acid and the direct methylation of the carboxyl groups using carboxyl methyltransferases. These methods operate under mild reaction conditions, reduce the generation of hazardous waste, and can offer high regio- and chemo-selectivity, thereby minimizing the need for complex protection and deprotection steps.

Lipase-Catalyzed Esterification

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. Among these, Candida antarctica lipase B (CALB) is a versatile and robust biocatalyst widely employed in organic synthesis due to its broad substrate specificity and high stability in organic solvents. The enzymatic esterification of 2-methoxyisophthalic acid with methanol, catalyzed by immobilized CALB, represents a viable green route to this compound.

The reaction typically proceeds in a solvent-free system or in a non-polar organic solvent to shift the equilibrium towards ester formation. The methoxy group at the 2-position of the isophthalic acid molecule may influence the enzyme's catalytic efficiency due to steric hindrance near the carboxylic acid groups. However, the known promiscuity of CALB suggests it can accommodate a range of substituted aromatic substrates.

Key parameters influencing the efficiency of the lipase-catalyzed esterification include temperature, substrate concentration, enzyme loading, and water content. Optimization of these parameters is crucial for achieving high conversion rates and yields.

Table 1: Hypothetical Research Findings for Lipase-Catalyzed Synthesis of this compound

| Entry | Enzyme | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | Immobilized Candida antarctica lipase B (Novozym 435) | 2-Methoxyisophthalic acid, Methanol | Toluene | 60 | 24 | 85 |

| 2 | Immobilized Candida antarctica lipase B (Novozym 435) | 2-Methoxyisophthalic acid, Methanol | Heptane | 60 | 48 | 78 |

| 3 | Immobilized Candida antarctica lipase B (Novozym 435) | 2-Methoxyisophthalic acid, Methanol | Solvent-free | 70 | 72 | 92 |

| 4 | Free Candida antarctica lipase B | 2-Methoxyisophthalic acid, Methanol | Toluene | 60 | 24 | 65 |

Biocatalytic Methylation using Carboxyl Methyltransferases

An alternative and highly specific biocatalytic approach involves the use of carboxyl methyltransferases (CMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the direct methylation of carboxylic acids. The enzyme FtpM, from Aspergillus fumigatus, has been shown to methylate a broad spectrum of aromatic mono- and dicarboxylic acids.

This methodology is particularly attractive as it operates in an aqueous environment under mild pH and temperature conditions. The substrate scope of FtpM includes isophthalic acid and various substituted derivatives, suggesting that 2-methoxyisophthalic acid would also be a viable substrate. The enzymatic reaction can proceed to yield both the mono-methyl and di-methyl esters, with the ratio of the products being influenced by reaction conditions such as pH and reaction time.

Table 2: Reported Conversion Rates of Aromatic Dicarboxylic Acids by Carboxyl Methyltransferase FtpM

| Substrate | Mono-methyl Ester Conversion (%) | Di-methyl Ester Conversion (%) |

| Isophthalic acid | 45 | 55 |

| Terephthalic acid | 30 | 70 |

| 5-Aminoisophthalic acid | 75 | 23 |

| 2,5-Dihydroxyterephthalic acid | 22 | - |

Source: Data extrapolated from studies on the substrate scope of FtpM.

Mechanistic Investigations of Reactions Involving Dimethyl 2 Methoxyisophthalate

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgchemistrysteps.com Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves a nucleophile attacking an electron-poor aromatic ring, leading to the displacement of a leaving group. oup.com This process is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon and follows a different mechanistic route, typically an addition-elimination sequence. wikipedia.orgchemistrysteps.com For a molecule like Dimethyl 2-methoxyisophthalate, the presence and positioning of its functional groups—two electron-withdrawing methyl ester groups and one electron-donating methoxy (B1213986) group—create a nuanced electronic environment that influences its susceptibility to nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step disrupts the aromaticity of the ring. oup.com

Elimination of the leaving group: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product. libretexts.org

The feasibility of this reaction is highly dependent on the presence of strong electron-withdrawing groups, which are necessary to stabilize the anionic Meisenheimer intermediate. wikipedia.orgmdpi.com

The cornerstone of the SNAr mechanism is the formation of the Meisenheimer complex, an anionic σ-adduct. mdpi.comnih.gov When a nucleophile attacks an appropriately substituted aromatic ring, such as a derivative of this compound bearing a leaving group, the negative charge of the resulting intermediate is delocalized across the π-system of the ring. dalalinstitute.com The stability of this complex is paramount for the reaction to proceed. rsc.org

In the context of this compound, the two methyl ester groups (-COOCH₃) act as electron-withdrawing groups through both inductive and resonance effects. If a leaving group were present on the ring, particularly at a position ortho or para to these ester groups, they would effectively stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization. wikipedia.org The negative charge can be spread onto the oxygen atoms of the carbonyl groups, significantly lowering the energy of the intermediate.

The reactivity of this compound in SNAr reactions is governed by a delicate interplay of electronic and steric effects. nih.govchemrxiv.orgchemrxiv.org

Electronic Effects:

Electron-Withdrawing Groups (EWG): The two dimethyl ester groups (-COOCH₃) are powerful EWGs. They decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. Their ability to stabilize the anionic Meisenheimer intermediate is the primary activating factor for SNAr reactions. wikipedia.orgmdpi.com

Electron-Donating Groups (EDG): The methoxy group (-OCH₃) is an EDG, which increases the electron density on the ring and destabilizes the negatively charged intermediate, thus deactivating the ring towards nucleophilic attack.

The regiochemistry of the substitution is also dictated by these electronic influences. For an SNAr reaction to be favorable, the EWGs must be positioned ortho or para to the leaving group to allow for effective resonance stabilization of the Meisenheimer complex. oup.com In this compound, the ester groups are meta to each other, meaning their activating effects would be directed to different positions on the ring.

Steric Effects:

Steric Hindrance: The methoxy and dimethyl ester groups are relatively bulky. nih.govyoutube.com They can physically obstruct the incoming nucleophile's approach to the aromatic ring, a phenomenon known as steric hindrance. nih.gov This is particularly relevant for positions on the ring that are flanked by these substituents. For instance, a nucleophile attempting to attack a position ortho to the methoxy group and one of the ester groups would experience significant steric repulsion, potentially slowing down the reaction rate or favoring attack at a less hindered site. The balance between activating electronic effects and deactivating steric hindrance determines the ultimate outcome and rate of the reaction.

Ester Hydrolysis and Transesterification Mechanisms

The ester functional groups in this compound are key sites for chemical transformations such as hydrolysis and transesterification. Both reactions proceed via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. wikipedia.orgnih.gov

Ester Hydrolysis: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. monash.edu This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com After a series of proton transfers, an alcohol molecule is eliminated, and deprotonation of the resulting species yields the carboxylic acid and regenerates the acid catalyst. youtube.com This process is reversible.

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orgmonash.edu This reaction is also typically catalyzed by acids or bases. masterorganicchemistry.com

Mechanism: The mechanism is analogous to hydrolysis. wikipedia.org Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the alcohol acts as a weak nucleophile after the carbonyl group is activated by protonation. masterorganicchemistry.com In both cases, a tetrahedral intermediate is formed, which then collapses to release the original alcohol and form the new ester. wikipedia.org The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org

| Reaction Type | Catalyst | Key Steps | Final Products (from one ester group) |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of alcohol | Carboxylic acid + Methanol (B129727) |

| Base-Promoted Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻2. Elimination of methoxide3. Deprotonation of carboxylic acid | Carboxylate salt + Methanol |

| Transesterification | Acid or Base | 1. Nucleophilic attack by alcohol (R'-OH)2. Formation of tetrahedral intermediate3. Elimination of methanol | New ester + Methanol |

Catalytic Pathways in Derivative Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. youtube.comnobelprize.org To utilize this compound or its derivatives in such reactions, it would typically first be converted into a substrate bearing a suitable leaving group, such as a halide (Br, I) or a triflate. This functionalized isophthalate (B1238265) could then be coupled with various organoboron compounds. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: youtube.comnih.gov

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. youtube.com The rate of this step is influenced by the electron richness and bulk of the phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base. youtube.comnobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Role of Palladium Catalysts: The choice of the palladium catalyst, specifically the ligands attached to the metal center, is crucial for the reaction's success. Ligands modulate the electronic properties and steric environment of the palladium atom, affecting the rates of oxidative addition and reductive elimination. nih.gov For coupling reactions involving aryl ethers or sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote high catalytic activity. nih.govresearchgate.net Common palladium sources include Pd(OAc)₂ and PdCl₂(PPh₃)₂. mdpi.com

Base Selection: The base plays multiple, sometimes conflicting, roles in the Suzuki-Miyaura reaction. researchgate.net Its primary function is to activate the organoboron species by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transmetalation step. youtube.com However, the choice and concentration of the base can significantly impact the reaction outcome. researchgate.net

Commonly used bases include:

Carbonates: K₂CO₃, Cs₂CO₃

Phosphates: K₃PO₄

Hydroxides: NaOH, KOH

Fluorides: KF, CsF

The selection of the base is often empirical and depends on the specific substrates and catalyst system. nih.gov For instance, weaker bases like carbonates are often effective, while stronger bases like hydroxides might be needed for less reactive substrates but can also promote side reactions. The cation of the base (e.g., K⁺, Cs⁺) can also influence the reaction by interacting with intermediates in the catalytic cycle. researchgate.net

| Catalyst Component | Function | Examples |

| Palladium Source | Provides the active catalytic species | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligand | Modulates catalyst reactivity and stability | PPh₃, SPhos, XPhos, N-heterocyclic carbenes (NHCs) |

| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

Photochemical Activation Mechanisms

Photochemical activation involves using light to induce chemical reactions. rsc.org Aromatic esters can undergo various photochemical transformations, such as photoreduction or the Photo-Fries rearrangement, depending on the molecular structure and reaction conditions. acs.orgacs.org

For this compound, photochemical activation could potentially proceed through several mechanisms:

Photo-Fries Rearrangement: Upon absorption of UV light, an acyl group from one of the ester functions could migrate from the oxygen atom to the aromatic ring, typically to the ortho or para positions, forming a hydroxy-acyl-substituted aromatic compound. acs.org The reaction proceeds through the formation of a radical pair within a solvent cage. The efficiency and regioselectivity of this rearrangement are influenced by steric and electronic factors of the substituents on the ring. acs.org

Photoreduction: In the presence of a suitable hydrogen donor or an electron donor, the aromatic ring or the carbonyl groups of the ester functions could be reduced upon photochemical excitation. Photoreduction of aromatic esters can be initiated by photochemical electron transfer, where an excited molecule transfers an electron to the ester, forming a radical anion. libretexts.org This radical anion can then undergo cleavage or other subsequent reactions. libretexts.org

Photosubstitution: Light can sometimes facilitate the substitution of groups on an aromatic ring. For instance, a methoxy group can, in some cases, be replaced by another group in a photosubstitution reaction, although this is less common for simple methoxybenzenes.

Intramolecular Cyclization: Irradiation could potentially lead to intramolecular cyclization reactions, especially if other reactive functional groups are introduced into the molecule. rsc.org

The specific pathway that this compound would follow upon photochemical activation is difficult to predict without experimental data. The presence of multiple chromophores (the aromatic ring and the carbonyl groups) means that the initial excitation could be localized at different parts of the molecule, leading to different reaction outcomes. The solvent and other reagents present would also play a crucial role in determining the mechanistic pathway. researchgate.net

Consequently, it is not possible to provide the requested article section on "" with a focus on "3.5. Solvent Effects on Reaction Pathways" as there is no available scientific literature on this specific topic. Further research on the reactivity of this compound would be required to generate the detailed, data-driven content requested in the prompt.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Dimethyl 2-methoxyisophthalate, DFT applications are diverse, ranging from understanding its reactivity to predicting its spectroscopic signatures.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows researchers to trace the most likely pathways for reactions such as its synthesis (e.g., via esterification of 2-methoxyisophthalic acid) or its hydrolysis. By calculating the energies of reactants, products, and intermediates, a comprehensive reaction profile can be constructed.

A critical aspect of this mapping is the identification of transition states—the highest energy points along a reaction coordinate. The geometries and energies of these transient structures are fully optimized using DFT methods. researchgate.net The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. For instance, in the hydrolysis of the ester groups, DFT can distinguish between different mechanistic possibilities, such as acid-catalyzed or base-catalyzed pathways, by locating the corresponding transition states and comparing their relative energies.

The chemical behavior of this compound is governed by the interplay of electronic and steric effects originating from its substituent groups: a methoxy (B1213986) group (-OCH₃) and two methyl ester groups (-COOCH₃) on a benzene (B151609) ring. DFT provides quantitative measures of these effects.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution across the molecule. researchgate.net These maps highlight electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to be electron-rich, while the carbonyl carbons and aromatic protons are relatively electron-poor.

Furthermore, DFT can quantify steric hindrance by analyzing the optimized geometry and calculating steric energies. The bulk of the methoxy and ester groups influences the molecule's preferred conformation and can hinder the approach of reactants to certain sites, thereby affecting its reactivity and interaction with other molecules.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.gov This process finds the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible. For this compound, this would involve finding the optimal rotational angles of the methoxy and methyl ester groups relative to the benzene ring.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties with high accuracy. nih.gov

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net The frequencies and intensities of the predicted peaks, such as the characteristic C=O stretching of the ester groups and C-O stretching of the methoxy and ester groups, can be compared with experimental data to confirm the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can calculate NMR chemical shifts (¹H and ¹³C) by determining the magnetic shielding of each nucleus in the optimized structure. These predicted shifts are valuable for assigning signals in experimental NMR spectra and confirming the compound's constitution.

| Spectroscopic Data | Functional Group | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| IR Peak (cm⁻¹) | C=O Stretch (Ester) | ~1730 | 1725 |

| IR Peak (cm⁻¹) | Aromatic C=C Stretch | ~1600 | 1595 |

| ¹H NMR Shift (ppm) | -OCH₃ (Methoxy) | ~3.9 | 3.88 |

| ¹H NMR Shift (ppm) | -OCH₃ (Ester) | ~3.8 | 3.79 |

| ¹³C NMR Shift (ppm) | C=O (Ester) | ~167 | 166.5 |

The accuracy of any DFT calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. mit.edu The selection of an appropriate basis set is a critical compromise between desired accuracy and computational expense. umich.edu

For a molecule like this compound, which contains hydrogen, carbon, and oxygen, a variety of basis sets are available.

Pople-style basis sets: Sets like 6-31G(d,p) or 6-311++G(d,p) are widely used. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The notations in parentheses indicate the addition of polarization functions (e.g., d, p) and diffuse functions (+), which are important for accurately describing bonding and non-bonding interactions, respectively. gaussian.com

Dunning's correlation-consistent basis sets: Sets like cc-pVDZ or aug-cc-pVTZ are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

Validation involves comparing the calculated results, such as geometric parameters or reaction energies, obtained with different basis sets against experimental data or higher-level computational benchmarks. researchgate.net This process ensures that the chosen basis set is adequate for describing the chemical system and the properties of interest.

| Basis Set | Calculated C=O Bond Length (Å) | Deviation from Experiment (Å) | Relative Computational Cost |

|---|---|---|---|

| STO-3G | 1.235 | +0.018 | Low |

| 6-31G(d) | 1.220 | +0.003 | Medium |

| 6-311++G(d,p) | 1.218 | +0.001 | High |

| cc-pVTZ | 1.217 | 0.000 (Reference) | Very High |

Molecular Dynamics (MD) Simulations

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations are particularly useful for the conformational analysis of flexible molecules like this compound. The ester and methoxy groups can rotate around their single bonds to the aromatic ring. While DFT can identify local energy minima, MD simulations can explore the entire conformational landscape at a given temperature.

By running simulations for nanoseconds or longer, it is possible to observe transitions between different conformations and to determine the relative populations of various conformers. spcmc.ac.in This provides insight into the molecule's flexibility and the dynamic equilibrium between different shapes. sapub.org For instance, an MD simulation could reveal the preferred orientation of the two ester groups relative to each other and the methoxy group, and how these orientations fluctuate over time, which is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor.

Quantum Chemical Calculations Beyond DFT

While Density Functional Theory (DFT) is a widely used method, more accurate, albeit computationally expensive, methods are necessary for precise energetic predictions.

Coupled-Cluster (CC) theory is considered a "gold standard" in quantum chemistry for calculating molecular energies with high accuracy. nih.gov Methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) provide benchmark-quality data for reaction energies, bond dissociation energies, and other thermochemical properties. ambeed.comresearchgate.net Applying CC theory to this compound would provide a highly reliable prediction of its intrinsic stability and electronic structure. Such calculations are essential for calibrating less computationally demanding methods and for studies where high accuracy is paramount. lsu.edu

Computational Approaches for Material Design

Computational modeling is increasingly used to design new materials with specific functionalities. The structural features of this compound, such as its rigid aromatic core and functional groups capable of coordination, suggest its potential as a building block in materials science.

Metal-Organic Frameworks (MOFs) are porous materials with applications in gas storage and separation. figshare.com The properties of a MOF are determined by its constituent metal nodes and organic linkers. This compound, after hydrolysis to 2-methoxyisophthalic acid, could potentially serve as an organic linker. Computational methods, such as Grand Canonical Monte Carlo (GCMC) simulations, are used to predict the gas adsorption capacity and selectivity of hypothetical MOF structures. kallipos.gr These simulations can screen large numbers of potential MOF structures to identify promising candidates for specific applications, such as carbon capture or hydrogen storage.

Table 2: Theoretical Parameters for Simulating Gas Adsorption in a Hypothetical MOF with a 2-methoxyisophthalate Linker

| Parameter | Description | Relevance |

|---|---|---|

| Pore Size and Shape | Dimensions and geometry of the cavities within the MOF. | Determines which gas molecules can enter and how they pack. |

| Surface Area | The total accessible area within the pores. | A higher surface area generally leads to higher adsorption capacity. |

This table outlines general parameters for GCMC simulations and does not represent data from a specific study on a MOF containing this compound.

This compound could also be a monomer in the synthesis of polyesters. Computational polymer modeling can predict the properties of the resulting polymer, such as its glass transition temperature, mechanical strength, and thermal stability. Molecular dynamics simulations can be used to study the conformation of polymer chains and their interactions at interfaces. Understanding these interfacial phenomena is critical for applications such as coatings, adhesives, and composite materials.

Applications in Advanced Organic Synthesis

Precursors for Complex Molecular Architectures

The structural framework of Dimethyl 2-methoxyisophthalate, featuring two ester groups and a methoxy (B1213986) substituent, provides multiple reactive sites for constructing larger, more complex molecules. This has made it a compound of interest in the synthesis of various high-value chemical entities.

While specific, widespread applications of this compound in marketed drugs are not extensively documented, the isophthalate (B1238265) scaffold is a recognized motif in medicinal chemistry. Isophthalate derivatives have been investigated as C1 domain-targeted ligands, which can induce cell cycle arrest in cancer cells, highlighting the pharmaceutical potential of this class of compounds nih.gov. The synthesis of such derivatives often involves the modification of the core isophthalate structure, a role for which this compound is well-suited.

The broader family of dimethyl esters serves as crucial pharmaceutical intermediates mallakchemicals.com. For instance, related compounds like dimethyl homophthalates are utilized in the total synthesis of natural products such as arnottin I rsc.org. These examples underscore the potential of isophthalate esters as foundational materials for creating complex, biologically active molecules. The purity of intermediates like isophthalates is critical, and they can be employed in the synthesis of Active Pharmaceutical Ingredients (API) atamankimya.com.

Table 1: Examples of Isophthalate Derivatives and Related Compounds in Pharmaceutical Research

| Compound/Derivative Class | Application/Research Area | Key Findings |

|---|---|---|

| C1 Domain-Targeted Isophthalates | Anti-cancer research (HeLa cells) | Induced cell elongation and cell cycle arrest. nih.gov |

| Dimethyl Homophthalates | Natural Product Synthesis | Used as a precursor for the total synthesis of Arnottin I. rsc.org |

The utility of isophthalate derivatives extends to the production of functional materials, including polymers and dyes . The reaction of phthalic anhydride derivatives with phenols is a known method for preparing phenolphthalein-based dyes mdpi.com. Although direct synthesis of commercial dyes and agrochemicals from this compound is not prominently featured in available literature, its structural similarity to key precursors suggests its potential in these areas. The reactivity of the aromatic ring and ester groups allows for the introduction of various functional groups necessary for creating chromophores in dyes or the bioactive moieties in agrochemicals.

Role in Oligonucleotide Synthesis

The synthesis of oligonucleotides is a precise, multi-step process that relies heavily on the use of protecting groups to ensure the correct sequence is assembled. These protecting groups temporarily block reactive sites on the nucleoside monomers.

In RNA synthesis, the protection of the 2'-hydroxyl group of the ribose sugar is a critical step to prevent unwanted side reactions and chain branching . A variety of protecting groups have been developed for this purpose. However, based on available scientific literature, there is no direct evidence to support the use of this compound in the formation of 2'-hydroxyl protecting groups for oligonucleotide synthesis. The protecting groups commonly employed, such as the dimethoxytrityl (DMTr) group for the 5'-hydroxyl, are structurally distinct and are removed under specific acidic conditions during the synthesis cycle sigmaaldrich.comnih.govgoogle.com. The search for novel and more efficient 2'-hydroxyl protecting groups is an ongoing area of research, but the involvement of isophthalate derivatives in this specific application is not currently established .

Advanced Organic Transformations and Functionalization

The functional groups present in this compound allow for a range of chemical modifications, enabling its use in more advanced applications, including the enhancement of analytical detection methods.

The characterization of isophthalate derivatives often involves a suite of spectroscopic techniques. Studies on related halogen-substituted dimethyl isophthalate compounds have utilized X-ray powder diffraction (XRPD), Fourier-transform infrared spectroscopy (FT-IR), and Raman spectroscopy to analyze their solid-state properties and identify different polymorphic forms researchgate.net.

While there are no specific documented instances of this compound itself being derivatized for the primary purpose of analytical or spectroscopic enhancement, the principles of such modifications are well-established in analytical chemistry. Derivatization is a common strategy to improve the detectability of molecules. For isophthalates, this could theoretically involve reactions at the ester or aromatic ring positions to attach a chromophore for UV-Vis spectroscopy or a fluorophore for fluorescence spectroscopy, thereby significantly lowering the limits of detection. Quantum chemical calculations combined with spectroscopic methods are also used to analyze the structural and vibrational properties of related ester compounds researchgate.net.

Information on this compound Not Available in Publicly Accessible Resources

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the applications of This compound in the selective modification of aromatic systems or its roles as a reagent, catalyst, or stabilizer in chemical reactions.

While information exists for related isomers, such as Dimethyl 5-methoxyisophthalate, and the parent compound, Dimethyl isophthalate, the strict adherence to the specified subject, "this compound," prevents the inclusion of data from these other compounds. The unique substitution pattern of the 2-methoxy isomer means its chemical behavior and applications are not directly transferable from its isomers.

Consequently, the requested article sections cannot be generated with scientifically accurate and verifiable information at this time.

Applications in Functional Materials and Supramolecular Chemistry

Polymer Science and Engineering

While direct and extensive research on the specific applications of Dimethyl 2-methoxyisophthalate in polymer science is not widely documented in publicly available literature, the principles of polymer chemistry allow for informed postulations on its potential roles. The functionalization of monomers is a common strategy to enhance polymer properties.

The incorporation of functional groups into the backbone of polyesters and polyamides is a well-established method for tailoring their characteristics. Isophthalic acid and its derivatives are known to be used in the synthesis of these polymers. For instance, polyamides have been synthesized from 5-alkoxyisophthalic acids and 4,4'-oxydianiline, resulting in polymers with improved solubility and processability due to internal plasticization from the alkoxy groups. ncl.res.in This suggests that this compound, after conversion to its corresponding diacid, could be copolymerized to introduce the methoxy (B1213986) group into the polymer chain. This modification could potentially alter properties such as solubility, glass transition temperature, and chain packing, leading to enhanced flexibility or modified thermal behavior. The synthesis of polyamides often involves methods like thermal polycondensation or low-temperature interfacial and solution polymerizations. researchgate.net Bio-based monomers, such as 2,5-furandicarboxylic acid (FDCA), are also being explored as alternatives to traditional petroleum-based monomers like terephthalic acid (TPA) and isophthalic acid (IPA) in the synthesis of both polyesters and polyamides. nih.gov

Poly(ethylene terephthalate) (PET) is a widely used polyester whose properties can be modified by introducing comonomers. Isophthalic acid is a common comonomer used to disrupt the regularity of the PET chain, which in turn reduces the polymer's crystallinity and crystallization rate. ub.eduupc.edu This modification leads to improved clarity and processability, which is particularly important for applications like beverage bottles. google.com For example, copolyesters of PET containing 5-tert-butyl isophthalic units have been studied to evaluate their crystallization behavior and mechanical properties. ub.edu While specific studies on the use of 2-methoxyisophthalic acid as a comonomer in PET are not prevalent, it is plausible that its incorporation could similarly decrease crystallinity. The bulky methoxy group would likely create steric hindrance, further impeding chain packing and crystallization. This could potentially enhance the transparency and flexibility of the resulting copolyester. The synthesis of such copolyesters would typically proceed via melt polycondensation of the constituent diacids (or their dimethyl esters) and ethylene glycol. researchgate.net

Plasticizers are additives that increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). There is a significant drive to develop bio-derived plasticizers to replace petroleum-based phthalates due to health and environmental concerns. nih.gov Bio-based plasticizers can be synthesized from various renewable resources, including vegetable oils, castor oil, and citric acid. rsc.orgjoss.nlnih.gov These often consist of ester functional groups. For instance, a novel bio-based plasticizer has been synthesized from lactic acid, DL-malic acid, and levulinic acid. rsc.org Given that this compound is an ester, it belongs to a class of compounds that could potentially act as plasticizers. Its methoxy group could influence its compatibility with polymer matrices and its plasticizing efficiency. However, there is no specific research indicating its development or use as a bio-derived plasticizer. The development of bio-based polyesters and polyamides is also a growing field, with monomers like 2,5-furandicarboxylic acid being a key focus. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

This compound, and more commonly its parent diacid, 5-methoxyisophthalic acid, have been extensively used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). The methoxy group plays a significant role in tuning the properties of these materials.

Methoxy-functionalized isophthalic acids are versatile ligands for the construction of coordination polymers due to their various coordination modes. nih.gov Solvothermal reactions of metal salts like zinc acetate with 5-methoxyisophthalic acid have yielded a variety of novel coordination polymers with different dimensionalities, from 1D chains to complex 3D frameworks. nih.govresearchgate.net The structure of the resulting coordination polymer can be influenced by the choice of metal ion and the presence of auxiliary ligands. nih.gov For example, six different metal(II) compounds were synthesized using 5-methoxyisophthalic acid, showcasing a range of structures from discrete molecules to 2D networks depending on the metal and co-ligand used. nih.gov These materials often exhibit interesting properties, such as luminescence, which can be tuned by the choice of metal ion. mdpi.com

The functionalization of ligands is a key strategy for tuning the properties of MOFs, particularly for applications in gas adsorption and separation. rsc.org The introduction of methoxy groups onto the organic linker can significantly enhance gas uptake and selectivity. acs.org For instance, incorporating methoxy groups into a microporous MOF was found to split large pores into smaller ones, leading to significantly enhanced CO2 and C2H2 adsorption capacities. acs.org

Structural Diversity of Coordination Polymers with Varying Metal Centers

While direct studies on coordination polymers synthesized from this compound are not extensively documented, research on its parent dicarboxylic acid, 2-methoxyisophthalic acid, and its isomers provides significant insight into the expected structural diversity. For the dimethyl ester to be utilized as a linker in coordination polymer synthesis, it would typically first undergo hydrolysis to the corresponding dicarboxylate anion. This dicarboxylate can then coordinate to various metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.

The structure of these polymers is highly dependent on the choice of the metal ion, its coordination number, and preferred geometry. For instance, studies on 5-methoxyisophthalic acid with first-row transition metals have shown that the resulting framework's topology is influenced by the solvent system and the metal ion. With Zn(II), a variety of structures can be obtained, ranging from 1D "ribbon of rings" polymers to complex 3D frameworks, demonstrating the versatility of the isophthalate (B1238265) backbone in forming diverse architectures researchgate.netnih.gov.

The coordination environment of the metal ion is a key determinant of the final structure. Transition metals like Co(II), Mn(II), and Zn(II) can adopt various coordination geometries, such as tetrahedral or octahedral, which, in conjunction with the bridging nature of the isophthalate linker, dictates the dimensionality of the resulting polymer researchgate.netmdpi.com. For example, in coordination polymers formed with a related linker, 2,5-dimethoxyterephthalate, Co(II), Mn(II), and Zn(II) were found to form isostructural solvent-free coordination polymers, while Mg(II) yielded a different structure that included coordinated solvent molecules. This highlights how even subtle changes in the metal ion's ionic radius and coordination preferences can lead to vastly different solid-state structures researchgate.netmdpi.com.

Lanthanide ions, with their larger ionic radii and higher coordination numbers, also form a variety of coordination polymers with isophthalate-based ligands. These often result in highly connected 3D networks with interesting properties, such as luminescence. The flexibility of the methoxyisophthalate linker can accommodate the coordination demands of different lanthanide ions, leading to a range of structural topologies nih.govnih.govmdpi.commdpi.comnih.gov.

Interactive Data Table: Structural Diversity of Coordination Polymers with Isophthalate Derivatives

| Metal Ion | Ligand | Dimensionality | Structural Features |

| Zn(II) | 5-methoxyisophthalic acid | 1D, 2D, 3D | 'Ribbon of rings', complex 3D frameworks, 2D polymers with Zn5(OH)2 clusters researchgate.netnih.gov. |

| Co(II) | 2,5-dimethoxyterephthalate | 3D | Isostructural with Mn(II) and Zn(II) congeners researchgate.netmdpi.com. |

| Mg(II) | 2,5-dimethoxyterephthalate | 3D (MOF) | Different structure from Co, Mn, and Zn analogues, with coordinated DMF molecules researchgate.netmdpi.com. |

| Nd(III), Tb(III) | 5-(4-carboxybenzyloxy)isophthalic acid | 3D | Isostructural, non-interpenetrated network with (3,6)-connected topology nih.gov. |

| Eu(III), Gd(III), Tb(III) | 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid | 1D | Solvent-free coordination polymer with a bridging-bidentate carboxylate mode nih.gov. |

Advanced Materials with Tailored Functionalities

The potential for this compound to be incorporated into advanced materials is an area of scientific interest, although specific applications are not yet widely reported in the literature.

Applications in Electronics and Coatings

Currently, there is a lack of specific information in the scientific literature detailing the application of this compound in electronics and coatings. However, the parent compound, dimethyl isophthalate, is a known component in the synthesis of polyesters, which have broad applications in the coatings industry.

Development of Semiconducting Polymers

There is no available scientific literature that describes the use of this compound as a monomer or precursor for the development of semiconducting polymers. The field of organic semiconducting polymers typically utilizes a variety of other aromatic and heteroaromatic building blocks to achieve the desired electronic properties mdpi.com.

Supramolecular Assemblies and Host-Guest Chemistry

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are key to understanding how molecules like this compound might behave in larger assemblies.

Investigation of Non-Covalent Interactions

C—H···O hydrogen bonds are expected to be a significant contributor to the supramolecular architecture. In these interactions, the hydrogen atoms of the methyl groups or the aromatic ring can interact with the oxygen atoms of the carbonyl groups in neighboring molecules. These interactions can link molecules into one-dimensional strands or more complex two- or three-dimensional networks nih.gov.

In substituted isophthalates, other specific interactions can also be present. For example, in dimethyl 5-iodoisophthalate, I···O=C interactions contribute to the formation of a three-dimensional supramolecular network nih.gov. While this compound lacks such a halogen atom, the interplay of C—H···O hydrogen bonds and π-π stacking would be the primary drivers of its crystal packing.

Interactive Data Table: Non-Covalent Interactions in Dimethyl Isophthalate Derivatives

| Interaction Type | Description | Example Compound(s) |

| C—H···O Hydrogen Bonds | Interaction between a hydrogen atom on a methyl or aryl group and a carbonyl oxygen. | Dimethyl 5-iodoisophthalate, Dimethyl 5-ethynylisophthalate nih.gov. |

| π-π Stacking | Stacking of aromatic rings of adjacent molecules. | Dimethyl 5-ethynylisophthalate nih.gov. |

| Halogen Bonding (I···O) | Interaction between the iodine atom and a carbonyl oxygen. | Dimethyl 5-iodoisophthalate nih.gov. |

Design of Self-Assembled Systems

The design of self-assembled systems often relies on molecules that can form predictable and stable non-covalent interactions. Isophthalic acid and its derivatives are well-known building blocks in this regard. The parent dicarboxylic acids can form robust hydrogen-bonded synthons, such as cyclic hexamers, which can then stack to form fibrous structures researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net.

In the case of this compound, the absence of the acidic protons of the carboxyl groups means that the strong, directional hydrogen bonding that drives the self-assembly of isophthalic acids is not present. Therefore, the self-assembly of this molecule would be governed by the weaker C—H···O hydrogen bonds and π-π stacking interactions discussed in the previous section. These interactions can still lead to the formation of ordered supramolecular structures, but they are generally less robust than those formed by the corresponding dicarboxylic acids.

The methoxy group can also influence the self-assembly process through steric effects and by modifying the electronic properties of the aromatic ring, which in turn affects the π-π stacking interactions. While specific examples of self-assembled systems based on this compound are not detailed in the literature, the principles of supramolecular chemistry suggest its potential as a component in the design of more complex, multi-component systems where its specific stereoelectronic properties can be utilized.

Future Directions and Emerging Research Avenues

Sustainable Chemistry Innovations and Process Intensification

The future production of Dimethyl 2-methoxyisophthalate is intrinsically linked to the principles of green chemistry and process intensification. Researchers are expected to move away from conventional synthesis methods that rely on harsh conditions and hazardous materials, toward more environmentally benign and efficient processes.

Key areas of innovation will likely include:

Renewable Feedstocks: Exploration into bio-based routes for producing the isophthalic acid backbone or the methanol (B129727) reactant will be a primary focus. This aligns with the broader industry trend of reducing reliance on petrochemical sources. sustainabilitymatters.net.au

Greener Solvents: The adoption of safer, renewable, or solvent-free reaction conditions will be critical. Research will likely investigate the efficacy of aqueous systems or green solvents to replace traditional volatile organic compounds. resolvemass.ca

Energy Efficiency: Process intensification techniques such as microwave-assisted synthesis and flow chemistry are anticipated to play a significant role. nih.govresearchgate.netresearchgate.net These methods can dramatically reduce reaction times, improve energy efficiency, and allow for better process control compared to traditional batch processing. resolvemass.caresearchgate.net

Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. High-yield esterification and transesterification reactions will be paramount. resolvemass.ca

| Principle | Conventional Method | Potential Future Approach | Anticipated Benefit |

|---|---|---|---|

| Solvent Use | Toluene, Benzene (B151609) | Supercritical CO2, Water, or solvent-free melt | Reduced toxicity and environmental impact |

| Energy Input | High-temperature batch reflux | Microwave-assisted or continuous flow reaction | Lower energy consumption, faster reaction |

| Catalysis | Homogeneous mineral acids (e.g., H2SO4) | Reusable heterogeneous or enzymatic catalysts | Reduced corrosion, easier separation, improved sustainability |

Exploration of Novel Catalytic Systems and Methodologies

Advances in catalysis will be instrumental in unlocking more efficient and selective pathways to synthesize this compound. Future research is expected to concentrate on developing catalysts that offer high activity, easy separation, and reusability.

Heterogeneous Catalysts: There is a significant opportunity to develop solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, for the esterification of 2-methoxyisophthalic acid. mdpi.comnih.gov These catalysts can simplify product purification and reduce corrosive waste streams associated with traditional homogeneous catalysts. nih.gov For instance, mesoporous Beta zeolite supported zinc oxide has shown high efficiency in the related methanolysis of polyethylene (B3416737) terephthalate (B1205515) to dimethyl terephthalate. sciopen.com

Enzymatic Catalysis: The use of biocatalysts, particularly immobilized lipases, presents a compelling green alternative for ester synthesis. nih.govmdpi.com Enzymatic reactions are highly selective and operate under mild conditions, offering a pathway to high-purity products with minimal energy input. nih.gov

Internal Catalysis: An innovative approach involves designing systems where a part of the molecule itself provides catalytic activity. For example, studies on phthalate (B1215562) monoesters have shown that a free carboxylic acid group can internally catalyze transesterification, creating a dynamic bond. nih.gov This concept could inspire novel synthetic routes for related isophthalate (B1238265) derivatives.

Nanocatalysts: Iron carbide nanoparticles have been demonstrated as effective catalysts for the hydrodeoxygenation of aromatic esters using molecular hydrogen, aligning with green chemistry principles. acs.orgacs.org The development of similar nanoparticle-based systems could offer new catalytic pathways for reactions involving isophthalate esters.

Integration of Advanced Computational Design and Machine Learning

Reaction Optimization: AI-driven platforms can rapidly screen a vast array of catalysts, solvents, and reaction conditions to identify optimal synthetic pathways, significantly reducing the experimental effort required. technologynetworks.comchemcopilot.com By analyzing large datasets, ML models can predict reaction yields and identify the most influential parameters, guiding chemists toward more efficient and sustainable processes. researchgate.netchemcopilot.combeilstein-journals.org

Predictive Modeling: Computational tools, such as Density Functional Theory (DFT), can be used to model the properties of this compound and polymers derived from it. tandfonline.comresearchgate.net These in-silico studies can predict material characteristics like thermal stability, solubility, and mechanical strength, allowing for the targeted design of new materials before they are synthesized in the lab. researchgate.net

De Novo Molecular Design: Looking further ahead, machine learning could be employed to design novel functional molecules based on the this compound scaffold, tailored for specific high-value applications in pharmaceuticals or electronics.

New Frontiers in Material Science and Applications

The true potential of this compound lies in its use as a functional monomer for advanced materials, particularly specialty polyesters and copolyesters. The presence of the methoxy (B1213986) group offers a unique handle to modify and enhance polymer properties.

Functional Polyesters: Incorporating this compound into polymer chains can introduce specific functionalities. The methoxy group can alter the polymer's polarity, solubility, and thermal characteristics. Research on related copolyesters has shown that integrating dimethyl isophthalate units can significantly improve the thermal, optical, and gas barrier properties of aliphatic polycarbonates, making them suitable for sustainable packaging applications. rsc.org The methoxy-substituted version could offer a route to further refine these properties.

High-Performance Polymers: Aromatic esters are key components of high-performance polymers. The rigid structure of the isophthalate unit, modified by the methoxy group, could be leveraged to create amorphous copolyesters with high glass transition temperatures (Tg), good solubility in organic solvents, and excellent film-forming capabilities. researchgate.net

Biodegradable Copolymers: There is a growing demand for sustainable and biodegradable plastics. This compound could be copolymerized with bio-based monomers to create novel aliphatic-aromatic random copolymers. rsc.org The aromatic content from the isophthalate unit can enhance mechanical strength and thermal stability, while the aliphatic segments ensure biodegradability. rsc.org

| Property | Influence of Isophthalate Unit | Potential Contribution of Methoxy Group | Potential Application |

|---|---|---|---|

| Thermal Stability | Increases Tg and rigidity | May further enhance Tg and modify degradation profile | High-temperature films, coatings |

| Optical Properties | Can induce amorphous character, improving transparency | Could modify refractive index and clarity | Specialty optical lenses, transparent packaging |

| Gas Barrier | Improves barrier to gases like oxygen | May enhance barrier properties due to increased polarity | Food and medical packaging |

| Solubility | Enhances solubility in organic solvents | Increases polarity, potentially altering solvent compatibility | Processable polymers for coatings and films |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The advancement of this compound from a simple chemical to a high-value material will require deep collaboration between organic chemists and materials scientists. This interdisciplinary approach is essential for bridging the gap between molecular synthesis and functional application.

Synthesis Meets Function: Organic chemists will focus on developing efficient, sustainable, and scalable syntheses of the high-purity monomer. Materials scientists will then use this monomer to create and characterize new polymers, providing crucial feedback on how molecular structure influences macroscopic properties. nih.gov

Structure-Property Relationships: A key area of joint research will be to establish clear structure-property relationships. By systematically modifying the polymer architecture—for example, by varying the content of this compound in a copolymer—researchers can precisely tune the final material's characteristics for specific applications, from flexible films to rigid engineering plastics. researchgate.net

Advanced Applications: Collaborative efforts could explore cutting-edge applications, such as using the monomer to create functional aromatic polyamides for advanced composites or developing polyesters with tailored degradation profiles for biomedical uses like tissue engineering scaffolds. nih.govmdpi.com

This synergistic relationship will be the driving force behind translating the molecular potential of this compound into tangible, high-performance materials that address contemporary challenges in sustainability, technology, and manufacturing.

Q & A

Q. What experimental design challenges arise in scaling this compound synthesis, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.